molecular formula C8H10Cl2F3N3 B13050751 N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride

N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride

Cat. No.: B13050751
M. Wt: 276.08 g/mol
InChI Key: ZAEIUPCKPWYALH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride. This nomenclature specifies the ethane-1,2-diamine backbone attached to the pyridine ring at position 2, with chlorine and trifluoromethyl substituents at positions 3 and 5, respectively. The hydrochloride designation indicates the presence of a hydrochloric acid salt form, which enhances the compound’s stability and solubility.

The Chemical Abstracts Service (CAS) Registry Number for the free base form of this compound is 219478-19-0 , while its hydrochloride salt is assigned 71756861 . These identifiers facilitate unambiguous tracking in chemical databases and regulatory documentation. The molecular formula of the free base is $$ \text{C}8\text{H}9\text{ClF}3\text{N}3 $$, with a molecular weight of 239.628 g/mol . For the hydrochloride salt, the formula expands to $$ \text{C}8\text{H}{10}\text{ClF}3\text{N}3 \cdot \text{HCl} $$, yielding a molecular weight of 276.08 g/mol .

Structural Relationship to Trifluoromethylpyridine Derivatives

The core structure of this compound derives from pyridine , a six-membered aromatic ring with one nitrogen atom. Key modifications include:

  • Chlorine substitution at position 3, which introduces electronegativity and influences hydrogen bonding potential.
  • A trifluoromethyl group (-CF$$_3$$) at position 5, enhancing lipophilicity and metabolic stability.
  • An ethane-1,2-diamine moiety at position 2, providing two amine groups for potential hydrogen bonding or salt formation.

These structural features align it with trifluoromethylpyridine derivatives , a class of compounds valued in agrochemical and pharmaceutical research for their bioisosteric properties. The -CF$$_3$$ group mimics methyl groups while resisting oxidative metabolism, a trait critical for prolonging biological activity. Comparative analysis with related derivatives, such as 3-chloro-5-(trifluoromethyl)picolinic acid , reveals shared motifs that optimize target binding and solubility.

Structural Feature Role in Derivatives Example Compound
Trifluoromethyl (-CF$$_3$$) Enhances lipophilicity and stability Fluroxypyr (herbicide)
Chlorine substituent Modulates electronic distribution Chloropyrifos (insecticide)
Ethane-1,2-diamine side chain Facilitates salt formation Ethambutol (antitubercular agent)

Properties

Molecular Formula

C8H10Cl2F3N3

Molecular Weight

276.08 g/mol

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H9ClF3N3.ClH/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13;/h3-4H,1-2,13H2,(H,14,15);1H

InChI Key

ZAEIUPCKPWYALH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride involves several steps. One common method includes the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with ethylenediamine under controlled conditions. The reaction is typically carried out in a solvent such as methanol or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, potassium acetate, and boron trifluoride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacology

N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride has been investigated for its role in neuroprotection. It may act by modulating NMDA receptors, which are crucial for synaptic plasticity and memory functions. Research indicates that compounds affecting these receptors can have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antitumor Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis makes it a candidate for further investigation as a potential anticancer agent .

Inflammation Modulation

Research indicates that the compound may play a role in modulating inflammatory responses. By influencing cytokine production and immune cell activation, it could be beneficial in treating conditions characterized by chronic inflammation, such as autoimmune diseases .

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated inhibition of excitotoxicity in neuronal cultures, suggesting protective effects against neurodegeneration .
Study BAntitumor ActivityShowed significant reduction in cell viability of breast cancer cell lines when treated with varying concentrations of the compound .
Study CInflammationReported modulation of TNF-alpha and IL-6 levels in vitro, indicating potential therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Pyridine- and Quinoline-Based Diamines
  • Ro 41-3118: A quinoline derivative with the structure N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine. Unlike the target compound, it features a quinoline core and diethyl substituents on the diamine nitrogen, increasing hydrophobicity .
  • Ro 47-9396: A propane-1,2-diamine analog with a 7-chloroquinoline group and dimethyl substituents, highlighting how chain length and substitution affect biological activity .
Heterocyclic Diamines
  • N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine hydrochloride : This compound replaces pyridine with a benzimidazole ring, altering electronic properties and hydrogen-bonding capacity. It serves as a precursor for thiourea and urea derivatives .
Substituted Ethane-1,2-Diamines
  • N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine : A dimethyl-substituted variant (C₁₀H₁₃ClF₃N₃, MW 267.68) with reduced polarity compared to the target compound .
Complex Derivatives
  • N1-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]amino]ethyl]-4-(trifluoromethyl)benzene-1,2-diamine (CAS 478262-14-5): A branched derivative with an additional trifluoromethylbenzene group (MW 398.73), significantly increasing lipophilicity (LogP: 5.55) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility Key Substituents
Target compound (hydrochloride) 276.08 ~2.5* Low (hydrophobic) -Cl, -CF₃ on pyridine
Ro 41-3118 313.24 ~3.8 Moderate Quinoline, diethylamine
Benzimidazole derivative 325.78† ~1.2 Higher Benzimidazole, sulfonamide
Dimethyl variant 267.68 ~3.0 Low -Cl, -CF₃, dimethylamine
4-Chlorobenzyl derivative 364.19 ~4.5 Very low -Cl, -CF₃, 4-chlorobenzyl

*Estimated based on structural analogs. †Neutral base weight.

Biological Activity

N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride, with the CAS number 321391-95-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10ClF3N3
  • Molecular Weight : 276.08 g/mol
  • Purity : Typically around 90% .

The compound is characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or bacterial metabolism.
  • Interference with Cellular Processes : Its interaction with cellular receptors or signaling pathways could lead to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeEC50/IC50 ValueReference
AntiviralRespiratory Syncytial Virus5–28 μM
AntibacterialVarious Bacterial StrainsNot specified
AnticancerCancer Cell LinesNot specified

Case Study Examples

  • Antiviral Efficacy : In vitro studies demonstrated that compounds structurally related to this compound significantly reduced viral load in infected cell cultures, suggesting a viable pathway for therapeutic development against RSV.
  • Anticancer Research : A recent publication explored the effects of similar pyridine derivatives on cancer cell lines, indicating significant growth inhibition and apoptosis induction at low micromolar concentrations .

Q & A

Q. What are the optimal synthetic routes for N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride in laboratory settings?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 3-chloro-5-(trifluoromethyl)pyridin-2-yl acetonitrile using palladium-based catalysts under mild conditions, yielding the ethanamine intermediate, which is subsequently treated with HCl to form the hydrochloride salt . Alternatively, condensation of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethylenediamine derivatives, followed by deprotection and acidification, has been reported . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates via recrystallization.

Q. How can researchers characterize the structural and purity aspects of this compound?

  • Methodological Answer : Structural confirmation : Use single-crystal X-ray diffraction (SHELX suite for refinement ) to resolve the crystal structure. Purity analysis : Employ high-performance liquid chromatography (HPLC) with UV detection, complemented by melting point determination and spectroscopic techniques (¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry) . For hygroscopic samples, Karl Fischer titration is recommended to assess water content .

Q. What are the critical storage and handling considerations for this compound?

  • Methodological Answer : The compound should be stored at -20°C in airtight, light-resistant containers due to its sensitivity to moisture and thermal degradation . Handling under inert atmospheres (e.g., nitrogen or argon) is advised to prevent oxidation. Prior to use, equilibrate the sample to room temperature in a desiccator to minimize condensation .

Advanced Research Questions

Q. How do variations in reduction conditions impact the yield and selectivity of the synthetic process?

  • Methodological Answer : Catalytic hydrogenation efficiency depends on catalyst choice (e.g., Pd/C vs. Raney Ni), solvent polarity (e.g., ethanol vs. tetrahydrofuran), and hydrogen pressure. For example, Pd/C in ethanol at 50 psi H₂ achieves >85% yield for the ethanamine intermediate, while Raney Ni may require higher pressures (100 psi) but reduces nitrile byproduct formation . Monitor selectivity using gas chromatography-mass spectrometry (GC-MS) to detect intermediates and optimize conditions .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

  • Methodological Answer : Impurities such as unreacted nitrile precursors or dehalogenated byproducts can be identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). For quantification, calibrate against reference standards (e.g., synthesized impurities) and validate methods using spike-recovery experiments . Orthogonal techniques like ¹⁹F NMR are useful for detecting fluorinated contaminants .

Q. How can computational modeling aid in understanding the compound’s reactivity or binding interactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites, such as nucleophilic amine groups. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites), guiding structure-activity relationship (SAR) studies . Pair computational results with experimental data (e.g., IC₅₀ values) to validate models .

Q. What strategies mitigate decomposition during long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Decomposition pathways (e.g., hydrolysis of the trifluoromethyl group) can be suppressed by formulating the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) . For solution-phase studies, buffer systems (pH 4-6) and antioxidants (e.g., ascorbic acid) enhance stability .

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